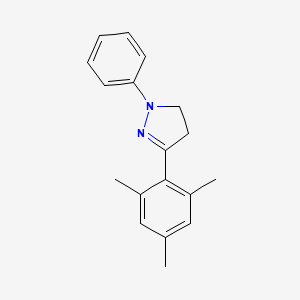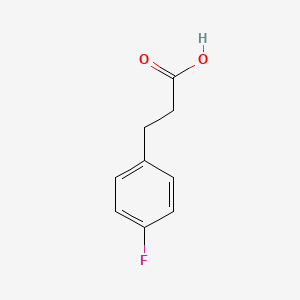
3-(4-氟苯基)丙酸
概述
描述
3-(4-Fluorophenyl)propionic acid is a fluorinated organic compound that is structurally related to various other compounds discussed in the provided papers. While the papers do not directly discuss 3-(4-Fluorophenyl)propionic acid, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves multi-step reactions. For instance, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved through a lithium-bromine exchange reaction followed by the addition of trimethyl borate and acidic hydrolysis, yielding a 47% yield . Similarly, the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid was performed through the reaction of 4-fluorobenzaldehyde with alpha-alanine in refluxing ethanol . These methods suggest that the synthesis of 3-(4-Fluorophenyl)propionic acid could potentially be carried out through similar halogen exchange reactions or by functional group transformations of related compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Fluorophenyl)propionic acid has been studied using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using both experimental and theoretical methods, including Hartree-Fock and Density Functional Theory (DFT) calculations . The molecular structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid was also studied using ab initio and DFT methods, revealing intra- and intermolecular hydrogen bonding in zwitterionic monomer and dimer structures . These studies indicate that advanced computational methods can provide detailed insights into the molecular structure of 3-(4-Fluorophenyl)propionic acid.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds can be inferred from studies on similar molecules. Organotin esterification of (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid resulted in compounds with bactericidal and fungicidal activities . The presence of the fluorine atom can influence the reactivity and biological activity of these compounds, suggesting that 3-(4-Fluorophenyl)propionic acid may also participate in similar chemical reactions and possess biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds can be quite distinct. The infrared spectrum, structural and optical properties, and molecular docking studies of related compounds provide insights into their stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The vibrational spectra and electronic properties of 3-amino-3-(4-fluorophenyl)propionic acid were characterized using IR and Raman spectroscopy, complemented by electronic properties computed from NBO, AIM, and NCI methods . These studies suggest that 3-(4-Fluorophenyl)propionic acid would exhibit similar properties, such as specific vibrational modes and electronic characteristics that could be explored for various applications.
科学研究应用
计算化学
- 振动和电子结构分析: 使用3-氨基-3-(4-氟苯基)丙酸,一种氟化非蛋白氨基酸,在计算化学中具有重要意义。研究人员采用从头算和密度泛函理论方法来理解其带电离单体和二聚体结构,重点关注振动频率和电子性质。这些研究有助于理解分子内和分子间氢键的形成,这对于这类化合物的电子结构至关重要 (Pallavi & Tonannavar, 2020)。
生物化学
- 天然产物合成: 3-(4-氟苯基)丙酸衍生物在天然产物合成领域中有显著应用。一项研究调查了来自链霉菌TC1的一种独特氟化天然产物的结构,其中包含芳香氟取代基。这突显了该化合物的稀有性以及发现能够进行芳香氟化的新酶的潜力 (Aldemir et al., 2014)。
材料科学与工程
- 聚合物纳米复合材料中的链延长剂: 在材料科学中,3-(4-羟基苯基)丙酸衍生物作为有机改性剂在层状双氢氧化物中用于聚合物生物纳米复合材料。它显著提高了这些材料的热稳定性和机械性能,表明其在创造完全可生物降解的绿色材料方面具有潜力 (Totaro et al., 2017)。
分析化学
- 细胞内成像探针: 3-[3-(4-氟苯基)-1-(1-甲基乙基)-1H-吲哚-2-基]-(E)-2-丙烯醛(FMIP),一种衍生物,已被用作比率荧光pH探针。该化合物展现了在活细胞中强酸性pH检测的有利光学性质,突显了其在生物研究和分析化学中的实用性 (Nan et al., 2015)。
制药
- 制药中的酶促合成: 在制药研究中,α-甲基-α-(2-氟-4-联苯基)丙酸,3-(4-氟苯基)丙酸的衍生物,通过不对称脱羧合成。这种酶促过程展示了该化合物在开发具有高化学和光学产率的制药药物方面的相关性 (Terao et al., 2003)。
发酵与生物加工
- 微生物丙酸生产: 在发酵和生物加工领域,丙酸,3-(4-氟苯基)丙酸的近亲,是一种商业上有价值的羧酸。它通过微生物发酵生产,并在食品、化妆品和制药行业中应用。该领域的研究侧重于优化丙酸生产的代谢途径 (Gonzalez-Garcia et al., 2017)。
安全和危害
3-(4-Fluorophenyl)propionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest this compound .
属性
IUPAC Name |
3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKXWDPUXLPHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196644 | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-31-4 | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 459-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 3-(4-Fluorophenyl)propionic acid and its derivatives?
A1: Several methods have been explored for the synthesis of 3-(4-Fluorophenyl)propionic acid and its derivatives. One common approach involves the reaction of 4-fluoroaniline with methyl acrylate, followed by hydrolysis. [] Another method utilizes the reduction of 3-(4-fluorophenyl)propionitrile using lithium aluminum hydride (LiAlH4) to yield the corresponding amine, which can be further derivatized. [] Additionally, coupling reactions between 3-(4-fluorophenyl)propionic acid and various amines, sometimes facilitated by catalysts like copper(I) iodide, can yield a diverse range of amide derivatives. []
Q2: What biological activities have been reported for compounds containing the 3-(4-Fluorophenyl)propyl moiety?
A2: Research suggests that compounds containing the 3-(4-Fluorophenyl)propyl group exhibit a range of biological activities. For instance, [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates have shown promising antibacterial activity against certain bacterial strains. [, ] Furthermore, some derivatives have been investigated for their potential antidiabetic activity, with certain compounds demonstrating significant or moderate activity in preliminary studies. []
Q3: Have computational methods been applied to study 3-(4-Fluorophenyl)propionic acid?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid. This approach, aided by experimental IR and Raman spectroscopy, provided insights into the zwitterionic nature of this unnatural amino acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
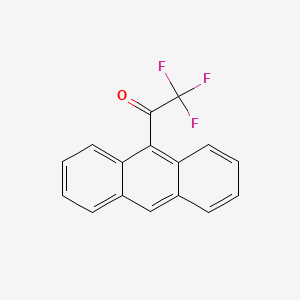
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
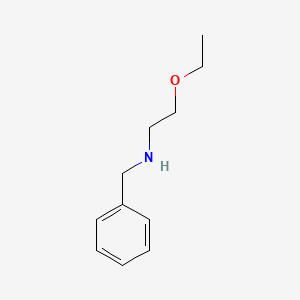
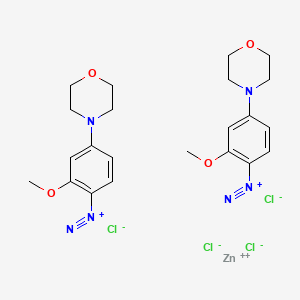
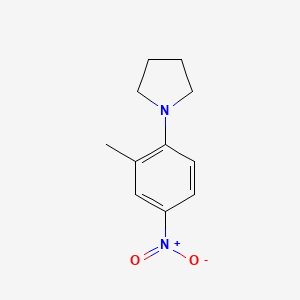
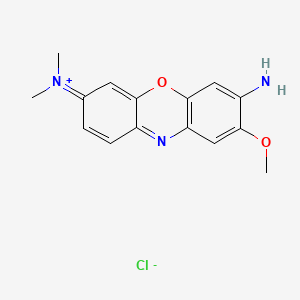

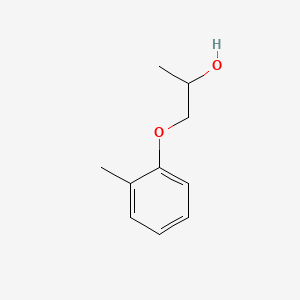


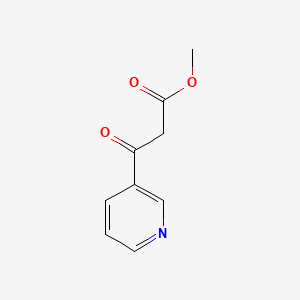
![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)
